3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-83-7
VCID: VC2640310
InChI: InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H
SMILES: CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2 g/mol

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

CAS No.: 1185293-83-7

Cat. No.: VC2640310

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride - 1185293-83-7

Specification

CAS No. 1185293-83-7
Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2 g/mol
IUPAC Name 3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride
Standard InChI InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H
Standard InChI Key RZNFQQPWAYFIMG-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Canonical SMILES CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a substituted benzimidazole compound featuring an amino group at the 5-position of the benzimidazole ring system, an ethyl substituent at the 1-position, and a propanol chain at the 2-position. It exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form.

Basic Chemical Information

The compound is characterized by specific chemical identifiers that distinguish it from related benzimidazole derivatives. Table 1 summarizes the key chemical information for this compound.

Table 1: Chemical Identity of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

ParameterValue
CAS Registry Number1185293-83-7
Molecular FormulaC₁₂H₁₉Cl₂N₃O
Molecular Weight292.2 g/mol
IUPAC Name3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride
Standard InChIInChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H
Standard InChIKeyRZNFQQPWAYFIMG-UHFFFAOYSA-N
SMILESCCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl

Structural Features and Chemical Properties

The benzimidazole core of the compound consists of a fused benzene and imidazole ring system, which confers specific chemical and biological properties. The presence of an amino group at the 5-position enhances its potential for hydrogen bonding and may contribute to specific binding interactions with biological targets. The ethyl substituent at the N-1 position modifies the electronic properties of the benzimidazole ring, while the propanol chain at the 2-position provides a terminal hydroxyl group that can participate in hydrogen bonding interactions.

The dihydrochloride salt form of the compound improves its water solubility, an important property for biological testing and pharmaceutical applications. This salt form also affects the compound's stability and crystalline properties.

Synthesis and Related Compounds

Related Benzimidazole Derivatives

Several structurally related benzimidazole compounds have been reported in the literature, providing context for understanding the potential properties and applications of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride. Table 2 presents a comparison of our target compound with related derivatives.

Table 2: Comparison of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride1185293-83-7C₁₂H₁₉Cl₂N₃O292.2Reference compound
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride1185293-79-1 C₁₀H₁₅Cl₂N₃O 264.15 Shorter carbon chain at 2-position
3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)propan-1-ol dihydrochloride1158279-25-4 C₁₁H₁₇Cl₂N₃O Not specifiedMethyl instead of ethyl at N-1 position
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride1185293-40-6C₁₁H₁₇Cl₂N₃O₂294.17Hydroxyethyl at N-1 and ethanol at 2-position
3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride1185293-59-7 C₁₀H₁₅Cl₂N₃O 264.15 No substituent at N-1, propanol at N-1 instead of 2-position

Physicochemical Properties and Analysis

Physical State and Stability

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is typically available as a solid. As a dihydrochloride salt, it is expected to exhibit enhanced stability and water solubility compared to its free base form. These properties are advantageous for handling, storage, and biological testing.

Research Context and Future Directions

Current Research Status

Research on 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride appears to be in relatively early stages, with limited published studies specifically focusing on this compound. Current information primarily concerns its chemical identity and basic properties, with inferences about its potential applications drawn from studies on related benzimidazole derivatives.

Future Research Directions

Several promising research directions could enhance our understanding of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride:

  • Detailed Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could help optimize the compound for specific therapeutic applications.

  • Specific Biological Target Identification: Studies to identify the specific biological targets with which the compound interacts could clarify its mechanism of action and potential therapeutic applications.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity properties would be essential for assessing its potential as a drug candidate.

  • Crystallographic Studies: X-ray crystallography could provide detailed information about the compound's three-dimensional structure and potential binding modes with biological targets.

Comparative Analysis and Data Tables

Comparison with Other Pharmaceutical Agents

To contextualize the potential significance of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, Table 3 presents a comparison with selected pharmaceutical agents containing benzimidazole moieties or exhibiting related pharmacological activities.

Table 3: Comparison of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride with Selected Pharmaceutical Agents

CompoundClassMain ApplicationKey Structural FeatureStatus
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochlorideBenzimidazole derivativeResearch compoundAmino-substituted benzimidazole with propanol chainResearch stage
BendamustineNitrogen mustard derivativeAnticancer agentBenzimidazole core with bis(2-chloroethyl)amino groupApproved drug
OmeprazoleBenzimidazole derivativeProton pump inhibitorSubstituted benzimidazole with sulfoxide groupApproved drug
Sodium channel blockers (e.g., compound 4b in reference )Various chemical classesNeuroprotective agentsVarious, often with basic nitrogen atomsVarious stages of development

Structure-Property Relationships

The physical and chemical properties of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride are influenced by its structural features. Table 4 summarizes key structure-property relationships.

Table 4: Structure-Property Relationships of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Structural FeatureInfluence on PropertiesPotential Impact on Biological Activity
Benzimidazole coreProvides aromatic, planar structure; influences electronic distributionPotential for π-stacking interactions with biological targets
5-Amino groupIncreases polarity; hydrogen bond donorMay enhance binding to specific receptor sites
N-1 Ethyl substituentAffects lipophilicity and electronic propertiesModulates membrane permeability and binding characteristics
2-Propanol chainProvides terminal hydroxyl group; increases polarityHydrogen bonding capacity may enhance specific interactions
Dihydrochloride salt formIncreases water solubility; affects crystalline propertiesImproves bioavailability in aqueous environments

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